molecular formula C22H22FN3O4 B4150739 N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide

N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide

Cat. No.: B4150739
M. Wt: 411.4 g/mol
InChI Key: QVLRUSJZOHSXCK-UHFFFAOYSA-N
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Description

2-[3-Allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of C22H22FN3O4 and a molecular weight of 411.426 Da . This compound is characterized by its complex structure, which includes an imidazolidinyl ring, a fluorophenyl group, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Imidazolidinyl Ring: This step involves the cyclization of appropriate precursors to form the imidazolidinyl ring.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinyl ring with a fluorophenyl group.

    Attachment of the Allyl Group: This step involves the addition of an allyl group to the imidazolidinyl ring.

    Attachment of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the acetamide group with an ethoxyphenyl group.

The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-[3-Allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-Allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-[3-Allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-3-13-25-19(14-20(27)24-16-7-11-18(12-8-16)30-4-2)21(28)26(22(25)29)17-9-5-15(23)6-10-17/h3,5-12,19H,1,4,13-14H2,2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLRUSJZOHSXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide
Reactant of Route 3
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamide

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